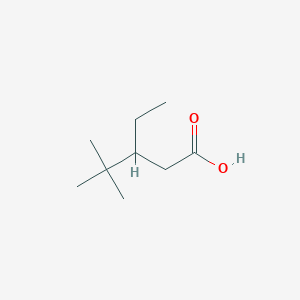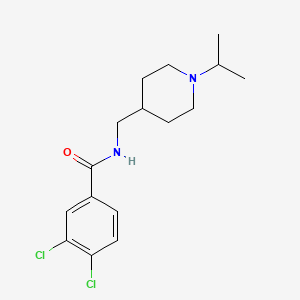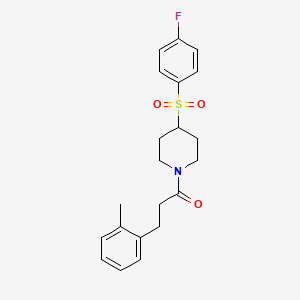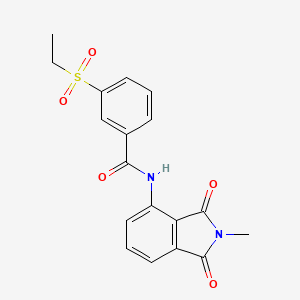![molecular formula C17H14N4O3S B2671581 N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1H-indole-4-carboxamide CAS No. 2034374-10-0](/img/structure/B2671581.png)
N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1H-indole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1H-indole-4-carboxamide is a complex organic compound that has piqued the interest of researchers due to its unique chemical structure and potential applications. Its molecular framework consists of a thienopyrimidine core linked to an indole moiety, making it an intriguing subject for synthetic and medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: : The synthesis of N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1H-indole-4-carboxamide typically involves multiple steps, starting with the preparation of the thienopyrimidine core and the indole derivative, followed by coupling reactions to link these fragments. Key reagents such as ethyl chloroformate, indole-4-carboxylic acid, and suitable catalysts are often employed. Reaction conditions may include refluxing in solvents like dimethylformamide (DMF) and the use of bases such as triethylamine (TEA).
Industrial Production Methods: : In an industrial setting, the production of this compound would likely involve optimized conditions for scalability, including high-yielding reactions and cost-effective catalysts. Automation and continuous flow chemistry could be utilized to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions: : N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1H-indole-4-carboxamide undergoes various chemical reactions, such as:
Oxidation: : Conversion of thienopyrimidine ring to higher oxidation states.
Reduction: : Possible reduction of keto groups to hydroxyl groups.
Substitution: : Nucleophilic or electrophilic substitution on the indole ring.
Common Reagents and Conditions: : Typical reagents include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Solvents like acetonitrile and methanol are often used, along with catalysts like palladium on carbon for hydrogenation reactions.
Major Products Formed: : Reactions with this compound can yield a variety of products depending on the conditions, including oxidized derivatives, reduced forms, and substituted variants with functional groups like halides, amines, or ethers.
Applications De Recherche Scientifique
N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1H-indole-4-carboxamide has several scientific research applications across different fields:
Chemistry: : Used as a precursor in the synthesis of more complex molecules and as a probe to study reaction mechanisms.
Biology: : Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: : Explored as a lead compound in drug discovery for targeting specific enzymes or receptors.
Industry: : Applied in the development of novel materials with unique properties, such as organic semiconductors.
Mécanisme D'action
The mechanism by which N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1H-indole-4-carboxamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. Its indole and thienopyrimidine moieties can engage in π-π stacking, hydrogen bonding, and hydrophobic interactions, modulating the activity of biological pathways. The specific pathways depend on the context, such as inhibition of certain kinases in cancer cells or modulation of neurotransmitter receptors in neurological studies.
Comparaison Avec Des Composés Similaires
Similar compounds to N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1H-indole-4-carboxamide include:
N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1H-indole-3-carboxamide: : Similar structure with a slight variation in the indole substitution, altering its chemical properties and applications.
2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-1H-indole-4-carboxamide: : Lacks the N-ethyl linkage, impacting its reactivity and biological activity.
Thieno[3,2-d]pyrimidin-3(4H)-yl derivatives: : Various analogs with different substituents on the thienopyrimidine ring, affecting their pharmacological profiles.
Each of these compounds shares structural similarities but exhibits unique properties that differentiate them in terms of reactivity, biological activity, and potential applications. The presence of specific functional groups and linkages plays a crucial role in their behavior and utility in scientific research and industrial applications.
Propriétés
IUPAC Name |
N-[2-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)ethyl]-1H-indole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O3S/c22-15(11-2-1-3-12-10(11)4-6-18-12)19-7-8-21-16(23)14-13(5-9-25-14)20-17(21)24/h1-6,9,18H,7-8H2,(H,19,22)(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGTLFGXKUHRCJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CNC2=C1)C(=O)NCCN3C(=O)C4=C(C=CS4)NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(4-chlorophenyl)-N-{[4-(methylsulfanyl)phenyl]methyl}-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide](/img/structure/B2671503.png)
![N-(acenaphtho[1,2-d]thiazol-8-yl)-1,4-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2671504.png)
![2-[(4-chloropyridin-2-yl)formamido]acetic acid](/img/structure/B2671505.png)
![4-bromo-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzamide](/img/structure/B2671506.png)

![3-methoxy-1-methyl-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}-1H-pyrazole-4-carboxamide](/img/structure/B2671513.png)
![2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2671514.png)
![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-1-phenylmethanesulfonamide](/img/structure/B2671515.png)
![2-Chloro-N-[(2-cyclobutylpyrazol-3-yl)methyl]-N-(thiolan-2-ylmethyl)acetamide](/img/structure/B2671518.png)
![N-(2,4-dimethoxyphenyl)-2-[11-(3,4-dimethylphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide](/img/structure/B2671519.png)
![(2E)-3-(furan-2-yl)-1-[2-(1-methyl-1H-pyrazol-5-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2671520.png)

